molecular formula C9H10N4O2 B1621535 Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 691869-96-2

Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1621535
M. Wt: 206.2 g/mol
InChI Key: IBQQVDGIZLRBOR-UHFFFAOYSA-N
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Description

“Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 691869-96-2. It has a molecular weight of 206.2 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O2/c1-5-3-7-11-4-6 (9 (14)15-2)8 (10)13 (7)12-5/h3-4H,10H2,1-2H3 . This indicates the molecular structure and the arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a melting point of 186 - 188 degrees Celsius . The compound has a molecular weight of 206.2 .

Scientific Research Applications

Regioselective Synthesis

The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrates the compound's utility in creating structurally diverse molecules. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides illustrates the versatility of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate in generating a variety of substituted derivatives through reactions with different reagents. This process highlights the compound's role in facilitating the targeted modification of molecular structures for potential applications in medicinal chemistry and material science (Drev et al., 2014).

Antimicrobial Activity

The antimicrobial activity of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates underscores the compound's potential in developing new antimicrobial agents. The synthesized compounds were evaluated for their effectiveness against various microbes, demonstrating the importance of structural variations in enhancing antimicrobial efficacy. This research direction is critical in addressing the growing concern over antibiotic resistance and the need for new therapeutic options (Gein et al., 2009).

Biological Activity Evaluation

Further investigations into the biological activities of related pyrazolo[1,5-a]pyrimidine derivatives reveal their potential in drug discovery. For example, novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors, demonstrating significant inhibitory activity and highlighting their potential in the treatment of acute ischemic stroke. Such studies are pivotal in exploring the therapeutic applications of these compounds, contributing to the advancement of pharmacological research and the development of new treatments for various diseases (Mukaiyama et al., 2007).

Material Science and Catalysis

In the realm of material science and catalysis, research on novel bionanocomposite catalysts for the green synthesis of pyrazolo[1,5-a]pyrimidines demonstrates the compound's application in developing environmentally friendly synthetic methodologies. The use of cellulose-based Ag-loaded magnetic bionanostructures for the synthesis of tetrazolo[1,5-a]pyrimidines not only offers high yields and short reaction times but also emphasizes the importance of sustainable practices in chemical synthesis. Such approaches align with the growing emphasis on green chemistry and the development of recyclable catalysts for efficient chemical processes (Maleki et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-3-7-11-4-6(9(14)15-2)8(10)13(7)12-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQQVDGIZLRBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376959
Record name methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

CAS RN

691869-96-2
Record name methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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